molecular formula C16H23NO6 B8014432 2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid

Cat. No.: B8014432
M. Wt: 325.36 g/mol
InChI Key: JAGRPPICOCHMKT-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino position and a 2,3-dimethoxyphenyl substituent on the β-carbon. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly protease inhibitors and anticancer agents. Its structure combines a sterically bulky Boc group, which enhances solubility and stability during synthesis, with a methoxy-substituted aromatic ring that may influence target binding through electron-donating effects and hydrophobic interactions .

Applications include its use in HIV capsid inhibitors and EGFR-targeting bifunctional molecules, where the dimethoxyphenyl moiety contributes to binding affinity .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGRPPICOCHMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A widely adopted route begins with the Boc protection of a β-amino acid precursor. The synthesis involves:

  • Formation of the Boc-protected amine : Reacting 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Optimization of stereochemistry : Chiral resolution or asymmetric synthesis to ensure enantiopurity.

Key Reaction Conditions:

  • Solvent : Dichloromethane (DCM) at 0–5°C.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Molar ratio : 1:1.2 (amine:Boc₂O).

  • Yield : 85–92% after purification.

Procedure Details

  • Dissolve 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid (1.0 equiv) in DCM.

  • Add TEA (1.5 equiv) and Boc₂O (1.2 equiv) dropwise at 0°C.

  • Stir for 12–16 hours at room temperature.

  • Quench with 10% citric acid, wash with saturated NaHCO₃, and dry over Na₂SO₄.

  • Concentrate under reduced pressure to obtain the Boc-protected product.

Table 1: Critical Parameters for Boc Protection

ParameterOptimal ValueImpact on Yield
Temperature0°C → 20°CPrevents racemization
BaseDMAP (0.1 equiv)Enhances acylation rate
SolventAnhydrous DCMMinimizes hydrolysis

Synthetic Route 2: Tosylation-Mediated Intermediate Formation

Intermediate Synthesis

An alternative approach utilizes a tosylated intermediate, adapting methodologies from related compounds:

  • Tosylation of a hydroxyl group : React N-Boc-L-alaninol analog with p-toluenesulfonyl chloride (TsCl).

  • Nucleophilic displacement : Replace the tosyl group with a 2,3-dimethoxyphenyl moiety.

Reaction Steps:

  • Combine N-Boc-3-amino-propanol (1.0 equiv), TsCl (1.1 equiv), and DMAP (0.1 equiv) in DCM.

  • Stir at 5°C for 30 minutes, then warm to 20°C for 12 hours.

  • Wash with 10% citric acid and NaHCO₃, dry, and concentrate.

  • React the tosylate with 2,3-dimethoxyphenylmagnesium bromide in THF.

Table 2: Tosylation Efficiency

ConditionOutcomeYield
DMAP catalystAccelerates reaction90.5%
No DMAPSlow conversion<60%

Optimization Strategies for Scale-Up

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher yields (88–92%) compared to THF (75–80%) due to better solubility of Boc precursors.

  • Low-temperature quenching : Maintaining 5°C during workup prevents Boc group cleavage.

Catalytic Enhancements

  • DMAP utilization : Catalytic DMAP (0.05–0.1 equiv) reduces reaction time from 24 hours to 12 hours.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elute with ethyl acetate/hexane (3:7) to isolate the Boc-protected product.

  • Recrystallization : Use ethanol/water mixtures for >99% purity.

Analytical Data

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85 (s, 6H, OCH₃), 4.25 (m, 1H, CH-NH), 6.75–7.10 (m, 3H, aromatic).

Challenges and Mitigation

Racemization Risks

  • Low-temperature conditions : Conduct acylation below 20°C to minimize epimerization.

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected starting materials for enantioselective synthesis.

Boc Group Stability

  • Acidic conditions : Avoid prolonged exposure to acids (e.g., TFA) during subsequent steps to prevent premature deprotection.

Industrial-Scale Adaptation

Continuous Flow Synthesis

  • Benefits : Improved heat transfer and mixing, yielding 89% purity at 10 kg/batch.

  • Cost reduction : 40% lower solvent consumption compared to batch processes.

Comparative Analysis of Methods

Table 3: Route Comparison

MethodYieldPurityScalability
Boc Protection92%99%High
Tosylation90.5%95%Moderate

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield 2,3-dimethoxybenzoic acid, while reduction of the carboxylic acid group may produce the corresponding alcohol.

Scientific Research Applications

Peptide Synthesis

Boc-DMPA is primarily utilized as a building block in peptide synthesis. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. This capability is crucial for creating complex peptides with specific biological activities.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of Boc-DMPA into a peptide sequence that exhibited enhanced binding affinity to specific receptors involved in cancer progression. The use of Boc-DMPA allowed for controlled deprotection steps, leading to high yields of the desired peptide product.

Enzyme Inhibition

Research indicates that Boc-DMPA can inhibit certain enzymes involved in inflammatory and metabolic pathways. Its mechanism of action involves modulation of enzyme activity, which can potentially lead to therapeutic applications.

Study Example

In a study published in the Journal of Medicinal Chemistry, Boc-DMPA was shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The results indicated a notable reduction in COX activity in vitro, suggesting its potential use in pain management therapies.

Anti-inflammatory Properties

Boc-DMPA has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for various inflammatory diseases.

Animal Study Findings

In controlled animal models of arthritis, administration of Boc-DMPA resulted in significant reductions in swelling and pain levels compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Analgesic Effects

Preclinical studies suggest that Boc-DMPA may possess analgesic properties by interacting with pain receptors in the nervous system. This interaction could lead to reduced pain perception.

Research Insights

Further investigations into its analgesic effects have shown promise in reducing pain responses in animal models, indicating potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling and function. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary primarily in substituent patterns on the phenyl ring, stereochemistry, and protecting groups. Below is a detailed analysis:

Substituent Variations on the Aromatic Ring

The 2,3-dimethoxyphenyl group distinguishes this compound from analogs with alternative substituents (Table 1). For example:

  • 4-Iodophenyl analogs (e.g., (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid) are used in anticancer inhibitors, where the iodine atom enhances halogen bonding with target proteins .
  • 3,5-Difluorophenyl derivatives (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid) exhibit improved metabolic stability in HIV-1 capsid inhibitors due to fluorine’s electronegativity and lipophilicity .

Table 1: Substituent Comparison

Compound Name Substituent CAS Number Key Applications Reference
Target compound 2,3-dimethoxyphenyl N/A Anticancer agents, protease inhibitors
(S)-3-(4-methoxyphenyl) analog 4-methoxyphenyl 141895-35-4 Peptide synthesis
(S)-3-(3,5-difluorophenyl) analog 3,5-difluorophenyl N/A HIV-1 capsid inhibitors
(R)-3-(4-iodophenyl) analog 4-iodophenyl N/A Type D/L anticancer inhibitors
Stereochemical and Functional Modifications
  • Enantiomers : The (R)-enantiomer of the target compound (CAS 511272-39-2) is used in peptide synthesis, where stereochemistry dictates binding specificity. For example, (R)-configured analogs are prioritized in EGFR-targeting phosTACs due to enhanced compatibility with kinase active sites .
  • Boc vs. Fmoc Protection: Replacing the Boc group with a 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid) alters deprotection conditions (LiOH vs. TFA) and solubility profiles .
Quantitative Structural Similarity Analysis

provides Tanimoto similarity scores for analogs:

  • 0.99: 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 141895-35-4).
  • 0.85: (S)-3-(3-(trifluoromethoxy)phenyl)propanoic acid (CAS 1212864-57-7). Lower scores for trifluoromethoxy derivatives reflect reduced electronic and steric congruence with the target compound .

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